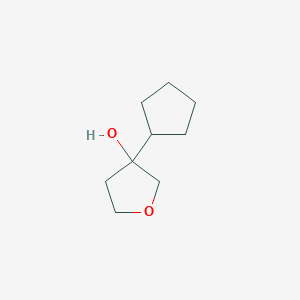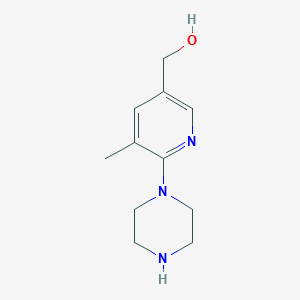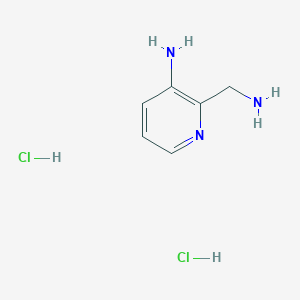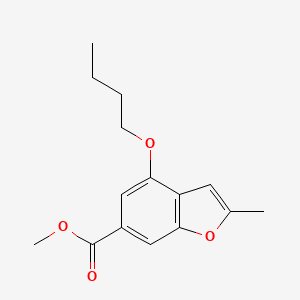
Methyl 4-butoxy-2-methylbenzofuran-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-butoxy-2-methylbenzofuran-6-carboxylate typically involves the formation of the benzofuran core followed by the introduction of the butoxy and carboxylate groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent functionalization steps introduce the butoxy and carboxylate groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, Suzuki-Miyaura coupling, and other palladium-catalyzed cross-coupling reactions are often employed to achieve efficient synthesis on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
Methyl4-butoxy-2-methylbenzofuran-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated benzofuran derivatives .
Aplicaciones Científicas De Investigación
Methyl4-butoxy-2-methylbenzofuran-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes
Mecanismo De Acción
The mechanism by which Methyl4-butoxy-2-methylbenzofuran-6-carboxylate exerts its effects involves interactions with various molecular targets and pathways. The benzofuran core can interact with enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
- Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
- Methyl 2-ethyl-6-hydroxypyridine-4-carboxylate
Uniqueness
Methyl4-butoxy-2-methylbenzofuran-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability .
Propiedades
Fórmula molecular |
C15H18O4 |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
methyl 4-butoxy-2-methyl-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C15H18O4/c1-4-5-6-18-13-8-11(15(16)17-3)9-14-12(13)7-10(2)19-14/h7-9H,4-6H2,1-3H3 |
Clave InChI |
AXEBTEREXWHSEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC(=CC2=C1C=C(O2)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



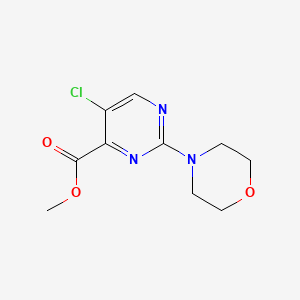

![Ethyl 7-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B11809329.png)
